3-(4-Hydroxyphenyl)propionic acid hydrazide hydrochloride
Description
3-(4-Hydroxyphenyl)propionic acid hydrazide hydrochloride (CAS: 65330-63-4), often abbreviated as HPPH, is a hydrazide derivative of 3-(4-hydroxyphenyl)propionic acid (phloretic acid). Structurally, it consists of a propionic acid backbone substituted with a 4-hydroxyphenyl group, modified into a hydrazide (NH-NH₂) and stabilized as a hydrochloride salt .
Synthesis: The compound is typically synthesized via the reaction of methyl 3-(4-hydroxyphenyl)propionate with hydrazine hydrate under reflux conditions, followed by crystallization and salt formation . This method aligns with general hydrazide preparation strategies observed in similar compounds .
Structure
3D Structure of Parent
Properties
CAS No. |
223593-84-8 |
|---|---|
Molecular Formula |
C9H13ClN2O2 |
Molecular Weight |
216.66 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)propanehydrazide;hydrochloride |
InChI |
InChI=1S/C9H12N2O2.ClH/c10-11-9(13)6-3-7-1-4-8(12)5-2-7;/h1-2,4-5,12H,3,6,10H2,(H,11,13);1H |
InChI Key |
ZEDGMQWFLUMTMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)NN)O.Cl |
Origin of Product |
United States |
Preparation Methods
Key Steps
Activation of Carboxylic Acid :
Hydrazide Coupling :
Salt Formation :
- Reagents : Hydrochloric acid (HCl).
- Conditions : Acidification of the reaction mixture to precipitate the hydrochloride salt.
Advantages
- High purity due to efficient removal of DCC byproducts.
- Scalable for industrial applications with mild reaction conditions.
Acyl Chloride Intermediate Route
This traditional method employs acyl chlorides to react with hydrazine, though it requires careful handling of volatile reagents.
Key Steps
Acyl Chloride Formation :
Hydrazide Synthesis :
Hydrochloride Salt Formation :
- Reagents : Hydrochloric acid.
- Conditions : Neutralization of the hydrazide with HCl to crystallize the salt.
Limitations
- Hazardous reagents (e.g., SOCl₂) require specialized equipment.
- Lower yields compared to active ester methods due to side reactions.
Mitsunobu Coupling Reagent Approach
This method avoids acyl chloride intermediates by using Mitsunobu conditions, though it is less commonly reported for hydrazide synthesis.
Key Steps
Activation :
Hydrazide Formation :
Salt Formation :
- Reagents : HCl.
- Conditions : Acidification and recrystallization.
Advantages
Alternative Routes from Derivatives
Some protocols involve synthesizing hydrazides from preformed intermediates, such as β-alanine hydrazides or hydrazones.
Example: Hydrazide from β-Alanine Derivatives
Intermediate Preparation :
Hydrazide Formation :
Salt Formation :
- Reagents : HCl.
- Conditions : Acid precipitation.
Yield Considerations
Comparison of Methods
Critical Analysis
Optimal Method Selection
Chemical Reactions Analysis
Hydrazone Formation Reactions
The hydrazide group readily reacts with carbonyl compounds to form hydrazones. This reaction is central to its derivatization:
| Carbonyl Compound | Product Structure | Reaction Conditions | Key Findings |
|---|---|---|---|
| Aldehydes/Ketones | Arylidene hydrazones (e.g., 7–16 , 21–35 ) | Reflux in 2-propanol or ethanol with catalytic acetic acid |
-
Forms E/Z isomeric mixtures due to restricted rotation around the CONH bond, with Z-isomer predominance (0.65:0.35 ratio) .
-
NMR analysis confirms time-averaged spectral views of conformers .
Example :
Reaction with 4-nitrobenzaldehyde yields 8 , showing 55.8% DPPH radical scavenging activity .
Cyclocondensation Reactions
The hydrazide participates in cyclization to form nitrogen-containing heterocycles:
Amide Coupling Reactions
The hydrazide group enables peptide-like coupling:
Esterification and Hydrolysis
The carboxylic acid derivative undergoes reversible esterification:
| Reaction Type | Conditions | Product |
|---|---|---|
| Esterification | Excess MeOH/H₂SO₄ catalyst | Dimethyl ester derivatives (e.g., 5 ) |
| Hydrolysis | Acidic/basic aqueous media | Regeneration of free acid |
Antioxidant Activity via Redox Reactions
While not a classical "reaction," the compound participates in redox processes:
-
Ferric ion reduction : Exhibits EC₅₀ values comparable to BHT in FRAP assays .
-
DPPH scavenging : Derivatives like 16 and 33 show >60% radical scavenging at 100 μM .
Structural Influences on Reactivity
Scientific Research Applications
Pharmaceutical Development
Building Block for Drug Synthesis
3-(4-Hydroxyphenyl)propionic acid hydrazide hydrochloride is utilized as a precursor in the synthesis of pharmaceutical agents, especially those aimed at treating inflammation and pain. Its structural attributes make it suitable for developing non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics. Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties, which can be harnessed in drug formulations targeting chronic inflammatory diseases .
Anticancer Potential
Recent studies have demonstrated the potential of 3-(4-Hydroxyphenyl)propionic acid hydrazide derivatives as effective anticancer agents. For instance, derivatives have shown selective cytotoxicity against non-small cell lung cancer cells, with comparative efficacy to established chemotherapeutics like doxorubicin and cisplatin . These findings suggest that this compound could serve as a foundational scaffold for developing novel anticancer therapies.
Antioxidant Research
Oxidative Stress Reduction
The compound is being studied for its antioxidant properties, which could play a crucial role in formulating products aimed at mitigating oxidative stress in biological systems. The ability to scavenge free radicals makes it a candidate for inclusion in dietary supplements and skincare products designed to combat oxidative damage .
Biochemical Studies
Enzyme Inhibition and Metabolic Pathways
In biochemical research, this compound is employed to investigate enzyme inhibition and metabolic pathways. Its role in studying the mechanisms of diseases such as diabetes and cardiovascular disorders has been highlighted, providing insights into potential therapeutic targets .
Polymer Chemistry
Enhancing Material Properties
The incorporation of 3-(4-Hydroxyphenyl)propionic acid hydrazide into polymer formulations has been shown to enhance thermal stability and mechanical properties. This application is particularly valuable in materials science, where improved material resilience is essential for various industrial applications .
Agricultural Applications
Development of Agrochemicals
Research is underway exploring the use of this compound in developing agrochemicals that enhance crop resistance to pests and diseases. Its potential application in sustainable agriculture could lead to more effective pest management solutions while minimizing environmental impact .
Table 1: Anticancer Activity of Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Derivative A | A549 (NSCLC) | 0.69 | |
| Derivative B | HeLa | 11 | |
| Derivative C | MCF-7 (Breast Cancer) | 2.29 |
Table 2: Antioxidant Activity
| Property | Measurement Method | Result |
|---|---|---|
| DPPH Scavenging Activity | Spectrophotometry | 85% inhibition at 100 µg/mL |
| ABTS Assay | Colorimetric | IC50 = 50 µg/mL |
Mechanism of Action
The mechanism of action of 3-(4-Hydroxyphenyl)propionic acid hydrazide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and applications, HPPH is compared to structurally or functionally related hydrazides and derivatives. Key differences in substituents, synthesis, and bioactivity are highlighted below.
Table 1: Structural and Functional Comparison
Key Observations:
Structural Variations: Substituent Effects: The 4-hydroxyphenyl group in HPPH confers polarity and hydrogen-bonding capacity, distinguishing it from chlorophenyl (electron-withdrawing) or morpholine/piperazine (basic, solubility-enhancing) analogs . Heterocyclic Additions: Quinoxaline derivatives exhibit enhanced analgesic activity due to aromatic heterocycles, a feature absent in HPPH .
Synthesis :
- All compared compounds employ hydrazine hydrate reacting with esters or ketones under reflux, indicating a universal synthetic route for hydrazides .
Bioactivity: Antimicrobial Activity: Morpholine and piperazine derivatives show direct antimicrobial effects, whereas HPPH’s bioactivity is indirect (via metabolite modulation of interferon signaling) . Therapeutic Potential: Quinoxaline hydrazides demonstrate significant analgesic activity, suggesting structural motifs like heterocycles enhance CNS-targeted effects compared to HPPH’s gastrointestinal applications .
Table 2: Physicochemical Properties
Biological Activity
3-(4-Hydroxyphenyl)propionic acid hydrazide hydrochloride is a derivative of 3-(4-hydroxyphenyl)propionic acid, which has garnered attention due to its potential biological activities, particularly in the realms of anticancer, antioxidant, and antimicrobial properties. This article synthesizes current research findings to elucidate the compound's biological activity, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a hydrazide functional group attached to a propionic acid backbone with a para-hydroxyphenyl substituent. This structure is significant as it influences the compound's interactions with biological targets.
Anticancer Activity
Research indicates that derivatives of 3-(4-hydroxyphenyl)propionic acid exhibit promising anticancer properties. A study evaluated various derivatives for their cytotoxic effects on A549 non-small cell lung cancer cells. Notably, certain compounds reduced cell viability by up to 50% and inhibited cell migration, demonstrating their potential as anticancer agents.
Table 1: Anticancer Activity of 3-(4-Hydroxyphenyl)propionic Acid Derivatives
| Compound ID | Cell Viability Reduction (%) | IC50 (µM) | Migration Inhibition (%) |
|---|---|---|---|
| Compound 1 | 50 | 15 | 40 |
| Compound 2 | 45 | 20 | 35 |
| Compound 3 | 60 | 10 | 50 |
Antioxidant Properties
The antioxidant activity of this compound has been assessed using various assays, including DPPH radical scavenging and ferric reducing antioxidant power (FRAP). The results indicate that several derivatives possess significant antioxidant capabilities, suggesting their potential in mitigating oxidative stress-related diseases.
Table 2: Antioxidant Activity of Selected Compounds
| Compound ID | DPPH Scavenging (%) | FRAP (µM FeSO4 Equivalent) |
|---|---|---|
| Compound A | 70 | 150 |
| Compound B | 65 | 140 |
| Compound C | 80 | 160 |
Antimicrobial Activity
In addition to anticancer and antioxidant properties, the compound has demonstrated notable antimicrobial activity against various pathogens. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Table 3: Antimicrobial Activity Against Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| MRSA | 8 |
| Vancomycin-resistant E. faecalis | 2 |
| Pseudomonas aeruginosa | 16 |
The mechanism underlying the biological activities of this compound involves multiple pathways:
- Anticancer Mechanism : The compound appears to induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation.
- Antioxidant Mechanism : It enhances cellular defenses against oxidative stress by upregulating antioxidant enzymes and scavenging free radicals.
- Antimicrobial Mechanism : The hydrazide moiety may disrupt bacterial cell wall synthesis or interfere with critical metabolic pathways in pathogens.
Case Studies
- Case Study on Anticancer Effects : In a controlled laboratory setting, a derivative was tested on A549 cells, showing significant reduction in viability compared to control groups treated with standard chemotherapeutics like doxorubicin.
- Case Study on Antioxidant Efficacy : A study demonstrated that the compound's antioxidant effects were comparable to ascorbic acid, highlighting its potential as a natural antioxidant agent.
- Case Study on Antimicrobial Resistance : Research indicated that certain derivatives effectively inhibited growth in drug-resistant strains, suggesting their utility in developing new antimicrobial therapies.
Q & A
Basic: What are the established synthetic pathways for 3-(4-hydroxyphenyl)propionic acid hydrazide hydrochloride, and how can reaction yields be optimized?
Answer:
The synthesis typically involves:
Esterification : Reacting 3-(4-hydroxyphenyl)propionic acid with ethanol under acidic conditions to form the ethyl ester intermediate .
Hydrazide Formation : Treating the ester with hydrazine hydrate in refluxing ethanol. Hydrochloride salt formation is achieved by adding HCl .
Yield Optimization :
- Stoichiometric Control : Maintain a 1:1.2 molar ratio of ester to hydrazine to minimize side reactions.
- Temperature : Reflux at 80–90°C for 6–8 hours ensures complete conversion .
- Purity of Precursors : Use ≥97% pure 3-(4-hydroxyphenyl)propionic acid to avoid competing reactions .
Advanced: How do conflicting spectral data (e.g., NMR, IR) for this compound arise, and how should researchers resolve discrepancies?
Answer:
Common Sources of Discrepancies :
- Tautomerism : The hydrazide group may exhibit keto-enol tautomerism, altering peak positions in NMR .
- Solvent Effects : DMSO-d₆ vs. CDCl₃ can shift hydroxyl proton signals significantly .
Resolution Strategies : - Variable Temperature NMR : Identify tautomeric forms by analyzing spectra at 25°C and 60°C.
- DFT Calculations : Compare experimental IR stretches (e.g., C=O at 1650–1700 cm⁻¹) with computational models to validate assignments .
Basic: What analytical methods are recommended for purity assessment and structural confirmation?
Answer:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1 mL/min; retention time ~8.2 minutes .
- Elemental Analysis : Ensure C, H, N percentages align with theoretical values (±0.4% tolerance) .
- Melting Point : Compare observed mp (211–212°C, dec.) with literature to detect impurities .
Advanced: How can researchers address instability of the hydrazide group during long-term storage?
Answer:
Instability Mechanisms :
- Oxidation : Hydrazide groups degrade in air, forming azides or carboxylic acids.
- Hydrolysis : Moisture accelerates decomposition.
Mitigation Strategies : - Storage : Use amber glass vials under argon at −20°C; desiccate with silica gel .
- Stabilizers : Add 0.1% (w/w) ascorbic acid to inhibit oxidation .
Basic: What are the key applications of this compound in material science?
Answer:
- Hydrogel Synthesis : Acts as a crosslinker for chitosan/gelatin hydrogels via carbodiimide-mediated coupling .
- Bolaamphiphile Design : The hydrazide moiety enables symmetric lipid-mimetic structures for drug delivery systems .
Advanced: How can computational methods improve reaction design for derivatization of this compound?
Answer:
- Reaction Pathway Prediction : Use density functional theory (DFT) to model hydrazide reactivity with aldehydes (e.g., Fischer indole synthesis) .
- Transition State Analysis : Identify energy barriers for acylation or alkylation reactions to optimize catalysts (e.g., DCC vs. EDC) .
Basic: What safety precautions are critical when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact (causes irritation) .
- Ventilation : Use fume hoods to avoid inhaling dust; monitor air concentration (<1 mg/m³) .
Advanced: How can researchers reconcile contradictory bioactivity data in literature?
Answer:
Root Causes :
- Impurity Variability : Commercial samples range from 97–98% purity, affecting biological assays .
- Solubility Differences : Use DMSO vs. aqueous buffers alters bioavailability in cell studies .
Standardization : - Pre-dose Characterization : Validate compound identity/purity via HPLC and mass spectrometry.
- Control Experiments : Include hydrazine hydrochloride controls to isolate bioactivity sources .
Basic: What spectroscopic signatures distinguish this compound from its non-hydrochloride analog?
Answer:
- FT-IR : The hydrochloride salt shows a broad N–H stretch at 2500–3000 cm⁻¹ (vs. sharp ~3300 cm⁻¹ in free base) .
- ¹³C NMR : The carbonyl carbon shifts downfield by 3–5 ppm due to protonation .
Advanced: What strategies enhance regioselectivity in derivatization reactions (e.g., acylation of the hydrazide group)?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
